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Compound of Interest

Compound Name:
2-(Dimethylamino)-1,3-thiazole-5-

carbaldehyde

Cat. No.: B086009 Get Quote

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic

compound 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde. Designed for researchers,

scientists, and professionals in drug development, this document offers a detailed exploration

of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR)

spectroscopic data essential for the structural elucidation and quality control of this important

chemical entity.

Introduction: The Significance of Spectroscopic
Analysis
2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde, with the chemical formula C₆H₈N₂OS and a

molecular weight of 156.21 g/mol , is a key building block in synthetic organic chemistry,

particularly in the development of novel pharmaceutical agents and functional materials. Its

unique structural features, comprising a thiazole ring substituted with a dimethylamino group

and a carbaldehyde function, give rise to a distinct spectroscopic fingerprint. Accurate

interpretation of its NMR, MS, and IR spectra is paramount for confirming its identity, assessing

its purity, and understanding its chemical behavior. This guide will delve into the theoretical

underpinnings and practical application of these analytical techniques in the context of this

specific molecule.
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Molecular Structure and Key Functional Groups
A thorough understanding of the molecular architecture is the foundation for interpreting

spectral data. The structure of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde is

characterized by several key features that will manifest in its spectra.

Caption: Molecular structure of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain insights into its structure through

fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)
Mass Spectrometry
A common method for analyzing polar organic molecules like 2-(Dimethylamino)-1,3-thiazole-
5-carbaldehyde is Electrospray Ionization-Mass Spectrometry (ESI-MS).

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent,

typically methanol or acetonitrile, often with the addition of a small amount of formic acid to

promote protonation.

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to

become charged. As the solvent evaporates, the charge density on the droplets increases,

leading to the formation of gas-phase protonated molecules, [M+H]⁺.

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight,

or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Interpretation
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Publicly available mass spectrometry data for 2-(Dimethylamino)-1,3-thiazole-5-
carbaldehyde can be found on databases such as mzCloud.[1] The expected and observed

data are summarized below.

Parameter Value

Molecular Formula C₆H₈N₂OS

Exact Mass 156.0385

Molecular Ion (M⁺) m/z 156

Protonated Molecule ([M+H]⁺) m/z 157.0459

The high-resolution mass spectrum would show a prominent peak for the protonated molecule

at an m/z of approximately 157.0459, confirming the elemental composition.

Fragmentation Pathway
Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information

by inducing fragmentation of the parent ion.

[M+H]⁺
m/z = 157

Loss of CO
m/z = 129

Loss of CH₃

m/z = 142
Loss of N(CH₃)₂

m/z = 113

Click to download full resolution via product page

Caption: Plausible fragmentation pathways for [M+H]⁺ of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, experimentally verified NMR spectrum for 2-(Dimethylamino)-1,3-
thiazole-5-carbaldehyde is not readily accessible, this section will provide a detailed
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prediction and interpretation based on the known principles of NMR spectroscopy and data

from analogous structures.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or

higher). ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate

the frequency-domain spectrum. Phase and baseline corrections are applied.

Predicted ¹H NMR Spectrum

Proton

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment

Aldehyde-H 9.5 - 10.0 Singlet 1H -CHO

Thiazole-H4 7.8 - 8.2 Singlet 1H Aromatic H

Dimethylamino-H 3.0 - 3.3 Singlet 6H -N(CH₃)₂

Rationale:

The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the

carbonyl group and will appear as a sharp singlet far downfield.

The proton on the thiazole ring (H4) is in an electron-deficient aromatic system and is also

deshielded, appearing as a singlet.

The six protons of the two methyl groups in the dimethylamino substituent are equivalent and

will appear as a single, integrated peak.

Predicted ¹³C NMR Spectrum
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Carbon
Predicted Chemical Shift (δ,

ppm)
Assignment

C=O 180 - 185 Aldehyde Carbonyl

C2 165 - 170 Thiazole Ring

C5 140 - 145 Thiazole Ring

C4 120 - 125 Thiazole Ring

-N(CH₃)₂ 40 - 45 Dimethylamino Carbons

Rationale:

The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing at the lowest

field.

The carbons of the thiazole ring will appear in the aromatic region, with their specific shifts

influenced by the nitrogen and sulfur heteroatoms and the substituents.

The carbons of the dimethylamino group will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. While a specific spectrum is not publicly available, a

product from Thermo Scientific Chemicals is stated to have a conforming infrared spectrum.[2]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The IR beam is passed through the crystal, and the sample is scanned

over a range of wavenumbers (typically 4000-400 cm⁻¹).

Data Processing: A background spectrum is subtracted, and the resulting absorbance or

transmittance spectrum is plotted.
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Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group

~2900-3000 C-H stretch Aliphatic (CH₃)

~2720, ~2820 C-H stretch Aldehyde

~1680-1700 C=O stretch Aldehyde

~1600-1650 C=N stretch Thiazole ring

~1500-1550 C=C stretch Thiazole ring

~1350-1450 C-N stretch Dimethylamino

Interpretation:

The presence of a strong absorption band around 1680-1700 cm⁻¹ is a clear indicator of the

aldehyde carbonyl group.

The characteristic C-H stretching vibrations of the aldehyde will appear as two weak bands

around 2720 cm⁻¹ and 2820 cm⁻¹.

The various stretching vibrations of the thiazole ring will be observed in the fingerprint region.

The C-H stretching of the dimethylamino groups will be visible in the aliphatic C-H stretching

region.

Conclusion
The comprehensive spectral analysis of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde
provides a robust framework for its unequivocal identification and characterization. The mass

spectrum confirms the molecular weight and elemental composition, while NMR and IR

spectroscopy (based on well-established principles and data from analogous compounds)

provide detailed insights into the molecular structure and the presence of key functional

groups. This technical guide serves as a valuable resource for scientists and researchers,

enabling them to confidently work with this versatile chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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